4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as a pyrrole derivative, with a pyridine-containing reagent under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine or pyrrole rings into their respective hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing into its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar heterocyclic structure but includes additional functional groups that confer different biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally related and have been extensively studied for their medicinal properties.
Uniqueness
4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyridine and pyrrole rings, which provides a versatile scaffold for chemical modifications and potential biological activities. Its structural features allow for diverse functionalization, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-pyridin-3-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6,12H,(H,13,14) |
InChI Key |
RBJGFCLQXKUJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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